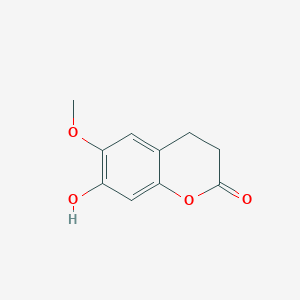
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield scopoletin .
Industrial Production Methods
Industrial production of scopoletin typically involves the extraction from plant sources, such as the roots of Scopolia japonica or the bark of Erythrina variegata. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: Scopoletin can be oxidized to form scopoletin-7-aldehyde.
Reduction: Reduction of scopoletin can yield dihydroscopoletin.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of scopoletin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Scopoletin-7-aldehyde.
Reduction: Dihydroscopoletin.
Substitution: Halogenated derivatives of scopoletin
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and allelopathic effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scopoletin scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Umbelliferone: 7-Hydroxycoumarin, similar in structure but lacks the methoxy group at the 6-position.
Esculetin: 6,7-Dihydroxycoumarin, similar but has an additional hydroxyl group at the 6-position.
Herniarin: 7-Methoxycoumarin, similar but lacks the hydroxyl group at the 7-position
Uniqueness
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its combined hydroxyl and methoxy functional groups, which contribute to its distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
90843-91-7 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
7-hydroxy-6-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
XEHFSYYAGCUKEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
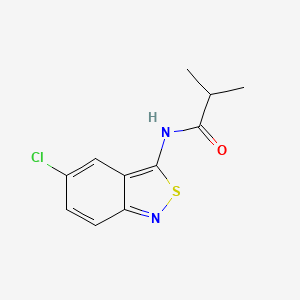
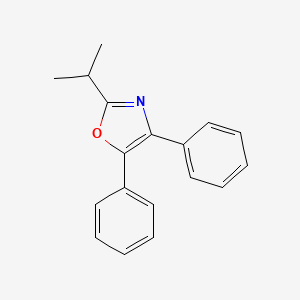
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
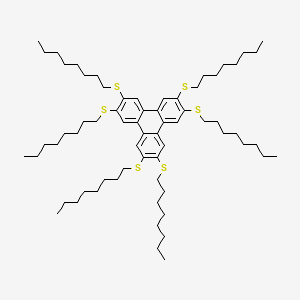

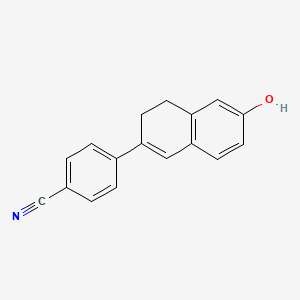
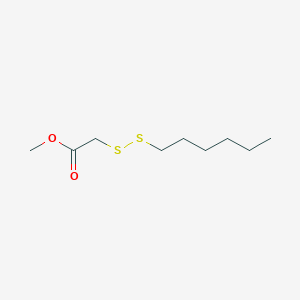
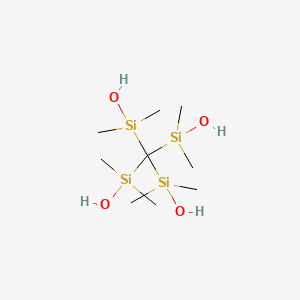
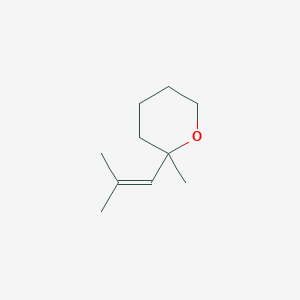
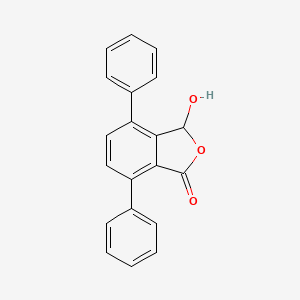
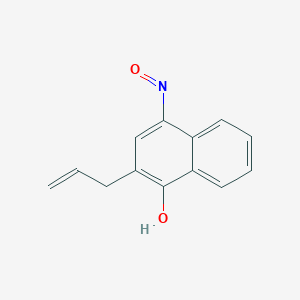
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
